Product packaging for EPI-506(Cat. No.:)

EPI-506

Cat. No.: B1191755
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Androgen Receptor in Disease Pathogenesis

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the normal development and function of the prostate gland. nih.govfrontiersin.org In prostate cancer, the AR signaling axis is a central driver of tumor growth and survival. nih.govfrontiersin.orgnih.gov The receptor is structurally composed of three main functional domains: the N-terminal domain (NTD), a DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD). nih.govmdpi.com

Upon binding to androgens like testosterone (B1683101) and its more potent derivative, dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dimerizes, and translocates from the cytoplasm to the nucleus. nih.govmdpi.comhematologyandoncology.net Inside the nucleus, the AR-dimer complex binds to specific DNA sequences known as androgen response elements (AREs), modulating the transcription of genes responsible for cellular proliferation and survival. mdpi.com In the vast majority of prostate cancers, particularly in the initial stages, the tumor cells are dependent on this AR-mediated signaling for their growth, making the AR a crucial therapeutic target. oup.com

Evolution of Androgen Receptor Pathway Inhibitors and Resistance Mechanisms

The foundational treatment for advanced prostate cancer has been androgen deprivation therapy (ADT), which reduces androgen levels through surgical or chemical castration. nih.govmdpi.com While initially effective, tumors invariably progress to a more aggressive state known as castration-resistant prostate cancer (CRPC). nih.govmdpi.comnih.gov It is now understood that CRPC remains largely dependent on AR signaling, which is reactivated through various mechanisms despite low systemic androgen levels. nih.govmdpi.comnih.gov

This understanding led to the development of second-generation AR pathway inhibitors. These include androgen synthesis inhibitors like abiraterone (B193195) acetate (B1210297) and direct AR antagonists such as enzalutamide (B1683756), which competitively bind to the LBD, blocking androgen binding and subsequent receptor activation. nih.govnih.gov

Despite the significant survival benefits offered by these agents, acquired resistance is nearly universal. mdpi.comnih.govwustl.edunih.gov Key mechanisms of resistance that restore AR signaling include:

AR Gene Amplification and Overexpression: Increased production of the AR protein can sensitize cancer cells to even minute levels of androgens. mdpi.com

AR Gene Mutations: Mutations in the LBD can alter its structure, allowing it to be activated by other steroids or even by the antagonists themselves. nih.govoup.comnih.gov

Intratumoral Androgen Synthesis: CRPC cells can synthesize their own androgens from precursors, maintaining AR activation. mdpi.comnih.gov

AR Splice Variants (AR-Vs): A critical resistance mechanism is the expression of truncated AR-Vs that lack the LBD. nih.govnih.gov The most studied of these, AR-V7, is constitutively active, meaning it can initiate gene transcription without needing to bind to an androgen. nih.govnih.gov Because they lack the LBD, these variants are not susceptible to inhibition by current AR antagonists like enzalutamide or by androgen synthesis inhibitors. nih.gov

Rationale for Targeting the Androgen Receptor N-Terminal Domain (AR NTD)

The emergence of resistance, particularly through LBD mutations and the expression of LBD-lacking splice variants, created an urgent need for novel therapeutic strategies. nih.govnih.gov The AR N-terminal domain (NTD) emerged as a highly attractive alternative target for several reasons. The NTD is indispensable for the receptor's ability to initiate gene transcription and is consistently present in all known AR splice variants, including AR-V7. nih.govhematologyandoncology.netnih.gov

Within the NTD lies a critical region known as Activation Function-1 (AF-1), which is essential for AR transactivation and the recruitment of the cellular machinery needed for transcription. nih.govfrontiersin.orgnih.gov Targeting the NTD, therefore, offers a method to block the activity of both the full-length AR and the constitutively active AR-Vs that drive resistance. nih.govnih.gov However, the NTD has been historically considered "undruggable" because it is an intrinsically disordered protein, lacking a fixed three-dimensional structure for traditional drug design. nih.govfrontiersin.orgresearchgate.net

Despite this challenge, EPI-506 (ralaniten acetate) was developed as a first-in-class, orally bioavailable small molecule designed to specifically bind to the AF-1 region of the AR NTD. medchemexpress.comwikipedia.orgcancer.gov this compound is a prodrug of EPI-002, which is the active compound. nih.govhematologyandoncology.net By targeting the NTD, this compound directly inhibits AR transcriptional activity, a mechanism distinct from LBD-targeted therapies. nih.govmedchemexpress.com This novel approach was shown in nonclinical studies to be active against both full-length AR and key resistance-conferring species like AR-V7. medchemexpress.comascopubs.orgresearchgate.net

A Phase 1 clinical trial was conducted to evaluate this compound in men with metastatic CRPC who had progressed after treatment with enzalutamide and/or abiraterone. nih.gov The trial provided the first clinical proof-of-concept for targeting the AR NTD. nih.gov While the drug was well-tolerated, it demonstrated only modest anti-tumor activity, with some patients experiencing minor declines in Prostate-Specific Antigen (PSA) levels, primarily at higher dose levels. wikipedia.orgascopubs.orgascopubs.org

Dose Level (mg)Number of Evaluable PatientsPatients with PSA DeclineRange of PSA Decline
≥6403 of 18 (at week 4)39% to 18%
≥1,280Not specifiedSome patients8% to 29%
This table summarizes preliminary efficacy data from the Phase 1/2 clinical trial of this compound, showing observed PSA declines at higher dose levels. Data compiled from multiple reports. ascopubs.orgascopubs.org

Ultimately, the development of this compound was discontinued. wikipedia.org The decision was based on the compound's low potency and challenging pharmacokinetic properties, including a short half-life, poor oral bioavailability, and high rate of metabolism, which necessitated very high doses. nih.govnih.govascopubs.orgnih.gov Despite its discontinuation, the experience with this compound validated the AR NTD as a viable therapeutic target and spurred the development of next-generation NTD inhibitors with improved potency and stability. nih.govascopubs.org

Properties

Molecular Formula

C10H15NO

Appearance

Solid powder

Synonyms

EPI-506;  EPI 506;  EPI506.; Unknown

Origin of Product

United States

Preclinical Development and Mechanistic Characterization of Epi 506

Discovery and Early-Stage Compound Evolution of EPI-506

The development of this compound is rooted in a lineage of compounds that emerged from natural product screening, specifically from marine sponge extracts. nih.gov

This compound is a derivative and successor to the earlier compound, EPI-001. wikipedia.orgmdpi.comnih.govwikipedia.orgicr.ac.uk EPI-001 was initially identified as a mixture of four stereoisomers. nih.govwikipedia.orgfrontiersin.org Among these, EPI-002, also known as ralaniten, was recognized as the most potent stereoisomer. nih.govwikipedia.orgwikipedia.orgfrontiersin.orgnih.gov Mechanistically, EPI-001 functions as an antagonist of the androgen receptor, primarily by binding to its N-terminal domain (NTD) and disrupting essential protein-protein interactions required for AR transcriptional activity. wikipedia.org This unique mechanism of action suggested that EPI-001 type compounds could be effective against advanced prostate cancer that had become resistant to conventional antiandrogens. wikipedia.org Preclinical studies indicated that EPI-001 exhibited an IC50 for the inhibition of AR NTD transactivation of approximately 6 μM. wikipedia.org

This compound was developed as a prodrug of ralaniten (EPI-002), chemically designated as Ralaniten triacetate or Ralaniten acetate (B1210297). nih.govwikipedia.orgwikipedia.orgfrontiersin.orgnih.govmedchemexpress.comessapharma.combiorxiv.orgtheses.czessapharma.comasco.orgacs.orgacs.orgascopubs.orgmdpi.com The rationale behind this prodrug strategy was to enhance the pharmaceutical properties of the active compound. nih.gov Upon administration, this compound undergoes rapid and complete metabolism, converting into its active form, EPI-002 (ralaniten), within approximately five minutes. essapharma.comhematologyandoncology.net Notably, this compound was the first AR NTD inhibitor to progress into human clinical development, marking a significant step in drug discovery targeting intrinsically disordered proteins. nih.govwikipedia.orgbiorxiv.org

Molecular Mechanism of Androgen Receptor N-Terminal Domain Inhibition by this compound

This compound and its active metabolite, ralaniten (EPI-002), represent a novel class of antiandrogens that specifically target the N-terminal domain (NTD) of the androgen receptor (AR). nih.govwikipedia.orgmedchemexpress.comessapharma.comacs.orghematologyandoncology.netbccancerfoundation.comresearchgate.netascopubs.orgnih.gov

This compound exerts its effect through direct binding to the AR N-terminal domain. nih.govwikipedia.orgmedchemexpress.comessapharma.comacs.orghematologyandoncology.netbccancerfoundation.comresearchgate.netascopubs.orgnih.gov More precisely, it binds specifically to the Tau-5 region located within the Activation Function-1 (AF-1) domain of the AR NTD. nih.govnih.govaacrjournals.org The NTD is characterized as an intrinsically disordered domain, lacking a stable three-dimensional structure, which historically made it a challenging target for drug development. frontiersin.orgbiorxiv.orgmdpi.com this compound's ability to directly bind to this disordered region made it the first small molecule of its kind to be tested in human clinical trials. wikipedia.orgbiorxiv.org

A core aspect of this compound's mechanism is its direct inhibition of androgen receptor transcriptional activity. nih.govmdpi.comfrontiersin.orgnih.govmedchemexpress.comessapharma.comacs.orghematologyandoncology.netbccancerfoundation.com This inhibition is highly specific to the AR, with no observed effects on the activities of other steroid receptors. frontiersin.org The compound achieves this by blocking the AR's ability to bind to the promoters and enhancers of its target genes, thereby reducing their expression in response to androgens. frontiersin.org

This compound has demonstrated efficacy in overcoming various mechanisms that drive aberrant AR activity in CRPC, including:

Overexpressed coactivators: It effectively inhibits AR transcriptional activity even in the presence of elevated levels of coactivators. nih.govnih.gov

AR gain-of-function mutations: this compound inhibits the transcriptional activities of ARs with clinically relevant gain-of-function mutations. nih.govnih.gov

Constitutively active AR splice variants: It is active against constitutively active AR splice variants, such as AR-V7, which are often associated with resistance to current therapies. nih.govmdpi.comnih.govhematologyandoncology.netnih.govresearchgate.net

This compound inhibits AR transcriptional activity by interfering with crucial protein-protein interactions between the AR and its transcriptional co-regulators. nih.govmdpi.comwikipedia.orgmedchemexpress.comresearchgate.net Specifically, EPI compounds have been shown to block the interactions of CREB-binding protein (CBP) and the large subunit of transcription factor TFIIF (RAP74) with the AR NTD, interactions that are essential for AR transcriptional activity. nih.govfrontiersin.orgaacrjournals.org Additionally, EPI analogues inhibit the N/C (N-terminal/C-terminal) interaction of the AR, which is a prerequisite for androgen-dependent transactivation. frontiersin.org However, it is important to note that EPI does not block the interaction of the AR with the p160 steroid receptor coactivator (SRC) family proteins, including SRC-1, SRC-2, and SRC-3. nih.govaacrjournals.org

Data Tables

Table 1: Comparative IC50 Values for AR NTD Inhibitors

CompoundTarget ActivityIC50 (µM)Reference
EPI-001AR NTD Transactivation Inhibition~6 wikipedia.org
EPI-002AR-driven Cellular Potency10-12 asco.org
EPI-7170AR-driven Cellular Potency0.5-1 asco.org
EPI-7245AR-driven Cellular Potency<0.5 asco.org

Table 2: Observed PSA Declines with this compound Treatment

Dose Cohort (mg)Range of PSA Declines (%)Reference
≥1,2804–29 wikipedia.orgascopubs.org
>12808-37 essapharma.com
Not specified4–29 mdpi.com

Preclinical Pharmacological and Adme Insights of Epi 506

Metabolic Vulnerabilities and Biotransformation Pathways of EPI-506

Preclinical and clinical investigations revealed that this compound is extensively metabolized, which significantly impacts its potency and pharmacokinetic profile. acs.orgnih.gov Analysis of plasma samples from patients in a Phase 1 trial identified a total of 19 metabolites, highlighting the compound's susceptibility to biotransformation. acs.orgnih.gov

Upon administration, the prodrug this compound is converted to its active form, EPI-002. However, EPI-002 undergoes further significant metabolism. The two most prominent metabolites identified are M19 and M15.

EPI-002 (Ralaniten) : The active form of the drug, which targets the N-terminal domain of the androgen receptor. ascopubs.orgacs.org

M19 : This metabolite, identified as a glycerol-moiety oxidant, was the most abundant drug-related component found in patient plasma. acs.orgnih.gov

M15 : Formed via direct glucuronidation of ralaniten, M15 was also identified as a major metabolite in humans. ascopubs.orgurotoday.com

Crucially, the major metabolites, including M19, were evaluated and found to be inactive in an androgen receptor-driven reporter assay, indicating that the metabolic process leads to a loss of therapeutic efficacy. acs.orgnih.gov

MetaboliteIdentity/PrecursorSignificanceActivity
EPI-002 Active form of this compoundThe pharmacologically active compoundActive
M19 Oxidized metabolite of EPI-002Major drug-related component in plasma acs.orgnih.govInactive acs.orgnih.gov
M15 Glucuronidated metabolite of EPI-002A major metabolite in humans ascopubs.orgurotoday.comInactive

The biotransformation of this compound is complex, involving multiple metabolic pathways. The primary routes of metabolism that contribute to the compound's rapid clearance and loss of potency have been identified as oxidation and glucuronidation. acs.orgurotoday.com

Oxidation : This is the most prevalent metabolic pathway observed in vivo, leading to the formation of the major metabolite, M19. acs.orgurotoday.com

O-Glucuronidation : Direct conjugation with glucuronic acid is another major pathway, resulting in metabolites like M15. acs.orgurotoday.com This process, potentially occurring in the liver and gastrointestinal tract, is a significant mechanism for the clearance of ralaniten. ascopubs.orgurotoday.com Studies have shown that long-term treatment can lead to the upregulation of UGT2B enzymes, which further enhances glucuronidation and contributes to a loss of drug potency over time. nih.govurotoday.com

Other Pathways : Additional, less prominent metabolic routes include sulfation, carboxylic acid formation, and oxidative chlorine loss. acs.orgnih.gov

Metabolic PathwayDescriptionResulting Metabolite(s)
Oxidation Addition of an oxygen atomM19 acs.org
O-Glucuronidation Conjugation with glucuronic acidM15 ascopubs.orgurotoday.com
Sulfation Conjugation with a sulfo groupMinor metabolites acs.org
Carboxylic Acid Formation Oxidation to a carboxylic acidMinor metabolites acs.org
Oxidative Chlorine Loss Removal of chlorine with oxidationMinor metabolites acs.org

There was a notable discrepancy between the metabolic fate of this compound predicted by early preclinical assays and what was observed in human subjects.

In Vitro Predictions : Preclinical ADME assays correctly predicted that glucuronidation and sulfation would be metabolic pathways for this compound. acs.orgnih.gov However, these in vitro models did not anticipate the significance of cytochrome P450 (CYP) enzyme-dependent metabolism. acs.orgnih.gov

In Vivo Findings : In contrast, analysis of patient plasma samples from the clinical trial showed that oxidation—a CYP-mediated process—was the most dominant metabolic pathway, resulting in M19 being the major metabolite. acs.orgnih.gov While direct glucuronidation was also a major pathway in vivo, the failure of in vitro assays to predict the extensive oxidation highlighted a key gap in the preclinical understanding of the drug's disposition. ascopubs.orgnih.govurotoday.com

This difference underscores the challenges in perfectly modeling human metabolism with preclinical assays and revealed a critical vulnerability of the this compound chemical structure that was not fully appreciated until human studies were conducted.

Pharmacokinetic Considerations in Preclinical Models

While specific pharmacokinetic parameters for this compound in preclinical animal models are not extensively detailed in the available literature, nonclinical studies were fundamental in establishing the compound's activity. These studies demonstrated that this compound had anti-tumor activity in preclinical models. urotoday.com The exposure levels that were found to be effective in these preclinical studies, leading to tumor regression, were later used as a benchmark for dosing in the Phase 1 clinical trial. urotoday.com

Epi 506 in in Vitro and in Vivo Disease Models

Cellular Model Systems for Evaluating EPI-506 Efficacy

This compound and its active form, EPI-002, have been evaluated in a range of cellular models to understand their effects on AR-dependent and independent prostate cancer growth.

Androgen Receptor-Dependent Cell Lines (e.g., LNCaP)

LNCaP cells are a commonly used model for AR-dependent prostate cancer, expressing full-length AR mdpi.comnih.gov. Studies have shown that EPI-002 can inhibit androgen-induced proliferation in LNCaP cells. For instance, one study reported an IC50 of 9.64 ± 3.72 µM for ralaniten (EPI-002) in inhibiting androgen-induced PSA-luciferase activity in LNCaP cells, while a next-generation compound, EPI-7170, showed improved potency with an IC50 of 1.08 ± 0.55 µM in the same assay mdpi.com. Another study indicated an IC50 of ~2 µM for EPI-7170 in LNCaP cell proliferation assays asco.org. EPI-002 has been shown to reduce secreted PSA levels in LNCaP cells with an IC50 of 0.91 µM, whereas EPI-001 had an IC50 value > 25 µM nih.gov.

Androgen Receptor-Independent Cell Lines (e.g., PC-3)

PC-3 cells are considered an AR-independent prostate cancer cell line, lacking functional AR mdpi.comnih.gov. Studies evaluating the effect of EPI compounds on PC-3 cell viability have generally shown limited or no significant effect, indicating that the activity of these compounds is primarily mediated through the AR asco.orgnih.govnih.gov. For example, one study observed no significant effect on the viability of AR-negative PC3 cells when incubated with VPC-220010, a related compound nih.gov. Another study noted that EPI-7170 had some effect on PC3 viability only at high concentrations (10 µM), which were at the limit of solubility nih.gov. EPI-7170 showed an IC50 > 10 µM in the AR-independent cell model PC-3 in in vitro proliferation assays asco.org.

Cell Lines Expressing Androgen Receptor Splice Variants (e.g., LNCaP95, 22Rv1)

Cell lines expressing AR splice variants, such as LNCaP95 and 22Rv1, are crucial models for studying resistance to LBD-targeted therapies ascopubs.orgwikipedia.orgnih.govaacrjournals.orgnih.gov. LNCaP95 cells are androgen-independent and express AR-V7 aacrjournals.orgnih.govresearchgate.net. Studies have demonstrated that EPI can significantly inhibit the in vitro and in vivo proliferation of LNCaP95 cells aacrjournals.orgnih.govresearchgate.net. This is consistent with EPI blocking the transcriptional activity of AR-V7, which drives the proliferation of these cells aacrjournals.orgnih.gov. Enzalutamide (B1683756), an LBD-targeted therapy, had no effect on LNCaP95 proliferation, highlighting the potential of NTD inhibitors like this compound in overcoming resistance mdpi.comnih.gov.

22Rv1 cells express both full-length AR and AR-V7 nih.govliposomes.ca. Studies have shown that compounds targeting the AR NTD can be effective in reducing the viability of 22Rv1 cells. For instance, VPC-220010, a novel AR NTD inhibitor, was significantly more effective at reducing the viability of 22Rv1 cells compared to EPI-001, with an IC50 of 10.8 µM nih.gov. This was at least 5 times more potent than EPI-001 (IC50 > 50 µM) in this cell line nih.gov. EPI-001 and its analogs have been shown to inhibit the transcriptional activities of both full-length AR and AR-Vs in cell lines like 22Rv1 nih.govfrontiersin.org.

In Vitro Assays for Target Engagement and Functional Activity

Various in vitro assays are employed to evaluate the target engagement and functional activity of this compound and its derivatives.

Androgen Receptor-Driven Reporter Assays

AR-driven reporter assays are widely used to measure the ability of compounds to inhibit AR transcriptional activity asco.orgwikipedia.orgascopubs.orgpatsnap.com. These assays typically involve transfecting cells with a reporter gene (e.g., luciferase) under the control of an AR-responsive promoter jci.orgmdpi.com. Inhibition of AR transcriptional activity by EPI compounds results in a decrease in reporter gene expression.

Studies have utilized reporter assays, such as the PSA-luciferase reporter in LNCaP cells, to determine the IC50 values for EPI compounds in inhibiting AR transcriptional activity jci.orgmdpi.com. For example, I-EPI-002, an iodinated analog of EPI-002, had an IC50 of 1.17 ± 0.22 µM for inhibition of AR transcriptional activity in LNCaP cells using a PSA (6.1 kb) luciferase reporter jci.org. EPI has also been evaluated using a probasin (PB)-luciferase reporter mdpi.com. These assays have shown that EPI compounds can inhibit the transcriptional activity of full-length AR and AR splice variants like AR-V7 jci.orgaacrjournals.orgnih.govpatsnap.com. The major metabolites of this compound were tested in an AR-driven reporter assay and were shown to be inactive researchgate.netascopubs.org.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are used to assess the impact of this compound and its derivatives on the growth and survival of prostate cancer cells ascopubs.orgwikipedia.orgnih.gov. Common methods include AlamarBlue, BrdU incorporation, and MTT assays nih.govmdpi.comnih.govliposomes.ca.

These assays have provided crucial data on the efficacy of EPI compounds in inhibiting the proliferation of AR-dependent and AR-variant expressing cell lines. As mentioned earlier, EPI significantly inhibited the in vitro proliferation of LNCaP95 cells aacrjournals.orgnih.govresearchgate.net. Proliferation of LNCaP and LNCaP95 cells has been assessed by alamarBlue and BrdU incorporation mdpi.comnih.gov. MTT assays have also been used to evaluate the effects of related compounds on the viability of 22Rv1, LNCaP, and PC3 cells liposomes.ca. These assays confirm the antiproliferative effects of EPI compounds, which correlate with their inhibitory effect on AR-driven genes asco.orgpatsnap.com.

Summary of In Vitro Efficacy Data (Selected Examples)

Cell LineAR Status / VariantAssay TypeCompoundReported IC50 or EffectSource
LNCaPFull-length ARPSA-luciferase reporterEPI-0029.64 ± 3.72 µM mdpi.com
LNCaPFull-length ARPSA-luciferase reporterEPI-71701.08 ± 0.55 µM mdpi.com
LNCaPFull-length ARProliferationEPI-7170~2 µM asco.org
LNCaPFull-length ARSecreted PSA levelsEPI-0020.91 µM nih.gov
PC-3AR-independentViabilityVPC-220010No significant effect nih.gov
PC-3AR-independentViabilityEPI-7170> 10 µM asco.orgnih.gov
LNCaP95AR-V7Proliferation (in vitro)EPISignificant inhibition aacrjournals.orgnih.govresearchgate.net
22Rv1Full-length AR, AR-V7ViabilityVPC-22001010.8 µM nih.gov
22Rv1Full-length AR, AR-V7Transcriptional ActivityVPC-2200102.7 µM (ARV7) nih.gov

In Vivo Disease Models

Studies have also investigated the efficacy of this compound and its derivatives in in vivo prostate cancer models, typically using xenografts in mice mdpi.comnih.govaacrjournals.orgnih.gov. These models allow for the evaluation of the compounds' effects on tumor growth in a living system.

EPI has been shown to significantly inhibit the in vivo proliferation of LNCaP95 xenografts, which are castration-resistant and enzalutamide-resistant aacrjournals.orgnih.gov. EPI significantly attenuated the growth of LNCaP95 xenografts, whereas enzalutamide had no significant effect aacrjournals.org. While EPI reduced tumor size by more than 50% compared to vehicle control in LNCaP95 xenografts, it did not result in tumor regression, in contrast to regression achieved with EPI in LNCaP xenografts aacrjournals.orgnih.gov.

This compound (ralaniten-acetate) at a daily oral dose of 22.4 mg/kg body weight significantly reduced LNCaP tumor burden in castrated hosts mdpi.comnih.gov. Similarly, the next-generation compound EPI-7170 also showed significant reduction of LNCaP tumor burden mdpi.comnih.gov. Importantly, EPI-7170 demonstrated in vivo efficacy against enzalutamide-resistant LNCaP95 CRPC xenografts mdpi.comnih.gov.

These in vivo studies provide evidence that this compound and its related compounds can inhibit tumor growth in models representing advanced and treatment-resistant prostate cancer, supporting the concept of targeting the AR NTD.

Gene Expression Profiling of Androgen Receptor-Regulated Genes

Studies have investigated the impact of EPI compounds, including EPI-002, on the expression of genes regulated by the androgen receptor. EPI compounds have demonstrated the ability to inhibit the transcriptional activity of AR. nih.govmdpi.com Specifically, EPI has been shown to block AR binding to the promoters and enhancers of target genes, leading to decreased expression of these genes in response to androgens. frontiersin.org In vitro experiments using LNCaP cells, which express full-length AR, have shown that EPI can effectively inhibit the expression of canonical AR-regulated genes such as KLK3 (PSA), TMPRSS2, and FKBP5. nih.gov Furthermore, in cell lines expressing AR splice variants like AR-V7, EPI-001 and newer analogs have been shown to inhibit the expression of AR-V7 regulated genes, including UBE2C, CDC20, and AKT1. nih.govaacrjournals.orgnih.gov This indicates that EPI compounds can modulate the expression of genes driven by both full-length AR and AR variants. aacrjournals.org

Preclinical Animal Models for Assessing Anti-Tumor Activity of this compound

Preclinical studies utilizing animal models, primarily xenografts, have been crucial in evaluating the anti-tumor activity of this compound and its related compounds. nih.govurotoday.comaacrjournals.orgzerocancer.org These models aim to mimic the conditions of prostate cancer, including castration resistance.

Xenograft Models in Castrated Hosts

Xenograft models established in castrated male mice are commonly used to assess the efficacy of therapies in a low-androgen environment, characteristic of castration-resistant prostate cancer (CRPC). urotoday.comaacrjournals.orgzerocancer.org EPI compounds have been tested in such models using various prostate cancer cell lines, including those that are castration-resistant and express AR variants. aacrjournals.orgfrontiersin.org For instance, studies using LNCaP xenografts in castrated mice have shown that EPI compounds can lead to tumor growth inhibition and decreases in serum PSA levels. asco.orgpatsnap.com LNCaP95 xenografts, which are androgen-independent and express AR-V7, have also been utilized. aacrjournals.orgnih.gov

Evaluation of Tumor Growth Inhibition in Preclinical Models

Preclinical studies have consistently shown that EPI compounds can inhibit tumor growth in various CRPC xenograft models. urotoday.comaacrjournals.org In castration-resistant VCaP xenografts, which express the AR-V7 splice variant, EPI demonstrated superior efficacy compared to antiandrogens in inhibiting tumor growth. aacrjournals.orgnih.gov In LNCaP95 xenografts, EPI significantly attenuated tumor growth, whereas enzalutamide had no significant effect. aacrjournals.orgnih.gov This suggests that EPI can inhibit the growth of tumors driven by constitutively active AR splice variants. aacrjournals.orgnih.gov Newer generation Anitens, derived from the EPI scaffold, have shown tumor growth inhibition of approximately 70% in castrated mice bearing LNCaP tumors. asco.org

Overcoming Resistance Mechanisms in Preclinical Settings

A key aspect of this compound's preclinical evaluation has been its potential to overcome resistance mechanisms that limit the effectiveness of existing AR-targeted therapies. mdpi.comurotoday.comaacrjournals.orgzerocancer.orgasco.org

Efficacy in Models Resistant to Ligand-Binding Domain-Targeting Agents

This compound and other AR NTD inhibitors are anticipated to overcome resistance mechanisms conferred by AR splice variants and AR LBD mutations, which are common in patients who have progressed on LBD-targeting agents like abiraterone (B193195) and enzalutamide. nih.govmdpi.comurotoday.comaacrjournals.orgasco.org Preclinical studies have provided evidence supporting this. Analogs of EPI-001 were effective in inhibiting the transcription of cells expressing the ARv567es splice variant and inhibited the growth of xenograft tumors expressing AR splice variants lacking the LBD. mdpi.com EPI has been shown to overcome molecular alterations underlying aberrant AR activity, including gain-of-function AR mutations and the expression of constitutively active AR-V7. nih.gov Importantly, EPI significantly inhibited the in vitro and in vivo proliferation of LNCaP95 cells, which are enzalutamide-resistant. aacrjournals.orgnih.gov This indicates that EPI can effectively target CRPC tumors driven by constitutively active AR splice variants that are resistant to LBD-targeting drugs. nih.gov

Lessons from Epi 506 for Next Generation Androgen Receptor Ntd Inhibitor Development

Identification of Key Pharmacological and Metabolic Liabilities

EPI-506, a triacetate prodrug of EPI-002 (ralaniten), was the first AR NTD inhibitor to enter Phase 1 clinical trials for metastatic CRPC. researchgate.netmedchemexpress.comnih.govacs.org The clinical evaluation of this compound provided crucial insights into the challenges associated with targeting the AR NTD. While the compound was reported to be well-tolerated, the Phase 1 trial was ultimately terminated prior to reaching the maximal tolerated dose due to poor pharmacokinetic properties, primarily poor oral bioavailability, which necessitated a high pill burden. researchgate.netnih.govacs.orgurotoday.comresearchgate.netmdpi.com

Detailed analysis revealed significant metabolic liabilities of this compound and its active form, EPI-002. Glucuronidation, particularly by UDP-glucuronosyltransferase (UGT2B) enzymes, was identified as a major metabolic pathway leading to a loss of potency. nih.govacs.orgfrontiersin.orgascopubs.org In patient plasma samples, a total of 19 metabolites were identified, with a glycerol-moiety oxidant (M19) being the major drug-related component. researchgate.netascopubs.org Importantly, these major metabolites were found to be inactive in an AR-driven reporter assay. researchgate.netascopubs.org In vitro ADME assays had predicted glucuronidation and sulfation as key metabolic routes, which was consistent with the clinical findings regarding glucuronidation. researchgate.netascopubs.org The poor pharmacokinetic profile and metabolic instability observed with this compound ultimately limited its further clinical advancement into Phase II studies. researchgate.netresearchgate.netfrontiersin.orgzacks.com

Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Stability

The insights gained from the pharmacological and metabolic liabilities of this compound were instrumental in guiding subsequent structure-activity relationship (SAR) studies aimed at developing next-generation AR NTD inhibitors with improved properties. researchgate.netnih.govfrontiersin.orgascopubs.orgasco.orgpatsnap.comascopubs.orgresearchgate.net Chemical SAR studies were systematically conducted to enhance both the potency and metabolic stability of the Aniten class of compounds. asco.orgpatsnap.comascopubs.orgresearchgate.netresearchgate.net A key focus of these efforts was to optimize the on-target activity and selectivity of the molecules while mitigating the metabolic vulnerabilities identified in this compound, such as glucuronidation. nih.govacs.orgasco.orgpatsnap.comascopubs.orgresearchgate.netresearchgate.net

These SAR studies involved the synthesis and evaluation of numerous analogues to understand how structural modifications impacted their interaction with the AR NTD, cellular potency, and metabolic fate. The goal was to identify structural features that conferred increased resistance to metabolic breakdown while maintaining or improving binding affinity and functional inhibition of the AR NTD. The lessons from this compound's susceptibility to glucuronidation, for instance, directly informed the design of new compounds aimed at reducing or eliminating this metabolic pathway. nih.govacs.org Furthermore, advanced computational techniques, such as molecular dynamics simulations, have been employed to study the binding mechanisms of NTD inhibitors like EPI-002 and its successors, providing atomic-level insights into their interactions with the intrinsically disordered NTD and guiding the design of more potent binders. nih.govnih.gov

Design and Development of Successor Aniten Compounds (e.g., EPI-7386, EPI-7170, EPI-7245)

The termination of the this compound clinical trial underscored the critical need for AR NTD inhibitors with improved pharmacokinetic profiles and metabolic stability. This directly led to the design and development of a new generation of Aniten compounds, including EPI-7386, EPI-7170, and EPI-7245. asco.orgpatsnap.comascopubs.orgresearchgate.netresearchgate.netnih.govnih.govbiorxiv.orgnih.govhematologyandoncology.neturotoday.comessapharma.com These successor molecules were specifically engineered to overcome the limitations observed with this compound while retaining the ability to target the AR NTD and inhibit AR transcriptional activity, including that driven by AR splice variants like AR-V7. researchgate.netresearchgate.netascopubs.orgasco.orgpatsnap.comascopubs.orgresearchgate.netresearchgate.netnih.govnih.govessapharma.comfrontiersin.org

Preclinical studies demonstrated that these next-generation Anitens exhibited significantly improved cellular potency compared to EPI-002, with some compounds showing a 10-20 fold increase in potency. asco.orgpatsnap.comascopubs.orgresearchgate.netresearchgate.netessapharma.com They also displayed more favorable metabolic stability and pharmacokinetic profiles in preclinical models. researchgate.netasco.orgpatsnap.comascopubs.orgresearchgate.netresearchgate.netessapharma.com For example, EPI-7170 demonstrated activity in cell lines expressing AR-V7 and was shown to suppress AR-V7 expression. asco.orgnih.gov EPI-7386 emerged as a lead candidate, demonstrating greater activity and metabolic stability than EPI-002. researchgate.netresearchgate.netresearchgate.netresearchgate.nethematologyandoncology.netessapharma.com Preclinical data supported its potential as a single agent and in combination with existing AR-targeted therapies to overcome resistance in CRPC models. researchgate.netresearchgate.netresearchgate.nethematologyandoncology.netessapharma.com These promising results led to the advancement of EPI-7386 into clinical trials. nih.govnih.govbiorxiv.orghematologyandoncology.neturotoday.com

The development of these successor compounds highlights the iterative nature of drug discovery, where the challenges and limitations of a first-in-class molecule like this compound provide essential guidance for the design of improved next-generation therapies.

Here is a summary of the improved potency of next-generation Anitens compared to EPI-002:

CompoundTargetCellular Potency (IC50)Improvement vs. EPI-002Reference
EPI-002AR NTD10-12 µM- asco.orgascopubs.org
EPI-7170AR NTD, AR-V70.5-1 µM10-20 fold asco.orgascopubs.org
EPI-7245AR NTD< 500 nM> 20 fold asco.orgascopubs.org
EPI-7386AR NTD, AR-V7More active than EPI-002Significant researchgate.netresearchgate.net

Advanced Drug Discovery Methodologies Applied to AR NTD Targeting

The development of AR NTD inhibitors has also benefited from the application of advanced drug discovery methodologies.

Computer-Aided Drug Discovery (CADD)

Targeting the AR NTD presents unique challenges for traditional structure-based drug design due to its intrinsically disordered nature, lacking a stable three-dimensional structure. mdpi.comfrontiersin.orgnih.govaacrjournals.org However, CADD approaches are increasingly being applied to understand and target such challenging protein domains. Molecular dynamics simulations, a key CADD technique, have been utilized to study the dynamic behavior of the AR NTD and its interactions with small molecules like EPI-002 and EPI-7170. nih.govnih.gov These simulations have provided valuable insights into how these compounds bind to transient helical regions within the disordered NTD and induce the formation of collapsed helical states. nih.govnih.gov By elucidating the atomic-detailed binding mechanisms and identifying key intermolecular interactions, CADD methodologies contribute to a rational basis for designing more potent and selective AR NTD inhibitors, complementing traditional SAR studies. nih.govnih.gov

Exploration of Targeted Protein Degradation (e.g., PROTACs) in Androgen Receptor Research

Targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), represents a significant advancement in drug discovery and has been explored in the context of AR research as a strategy to overcome resistance mechanisms. urotoday.comfrontiersin.orgnih.govnih.gov PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. urotoday.comnih.gov While many AR PROTACs have been developed using LBD-targeting ligands, which limits their efficacy against LBD-truncated AR variants, there is growing interest in developing PROTACs that utilize NTD-binding ligands to induce degradation of both full-length AR and AR variants. urotoday.comfrontiersin.orgnih.gov

The experience with this compound and its active form EPI-002 has contributed to this area, as EPI-002 has been successfully employed as a ligand component in the design of AR PROTACs, such as BWA-522 and its derivatives. nih.gov This demonstrates the feasibility of using AR NTD binders to recruit E3 ligases and induce AR degradation. Furthermore, some NTD-targeting molecules, like UT-34, have shown the ability to induce degradation of both full-length AR and splice variants. frontiersin.org The exploration of PROTACs and other degradation approaches in conjunction with NTD targeting represents a promising avenue for developing highly effective therapies that can overcome the complex resistance mechanisms in CRPC.

Future Directions in Androgen Receptor N Terminal Domain Research

Deeper Mechanistic Elucidation of AR NTD Targeting

The AR NTD is characterized as an intrinsically disordered domain, which presents challenges for traditional structure-based drug design. nih.gov Despite this, EPI compounds, including EPI-002 (the active metabolite of EPI-506), have demonstrated the ability to bind to the NTD and inhibit AR transcriptional activity by disrupting protein-protein interactions crucial for AR function. americanelements.comnih.govtheses.fr Specifically, EPI-001, the parent compound from which EPI-002 and this compound were derived, has been shown to target the transactivation unit 5 (Tau-5) within the AR NTD. This mechanism is distinct from LBD-targeted therapies, which block androgen binding. americanelements.com

Future research aims to achieve a deeper understanding of the dynamic conformation of the AR NTD and how inhibitors like this compound and its successors interact with this disordered region. Techniques such as molecular dynamics simulations are being employed to decipher the complex drug-target interactions. Further elucidating the precise binding sites and the conformational changes induced by NTD inhibitors will be crucial for the rational design of more potent and specific agents. Understanding the interactions between the AR NTD and transcriptional coregulators, such as BRD4 and p300, which are known to interact with the NTD to facilitate transcriptional activity, is also an area of ongoing investigation. americanelements.com

Development of Novel Preclinical Models for Resistance Mechanisms

Preclinical models, including various prostate cancer cell lines, patient-derived xenografts, and genetically engineered mouse models, have been instrumental in identifying and characterizing mechanisms of resistance to AR-targeted therapies, particularly the role of AR splice variants like AR-V7 and mutations in the LBD. medchemexpress.com These models are essential for evaluating the efficacy of novel AR NTD inhibitors like this compound and its successors against resistant forms of prostate cancer. nih.govuni-goettingen.de

Although this compound showed some signs of efficacy in a Phase 1 clinical trial in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior therapies like enzalutamide (B1683756) and/or abiraterone (B193195), the effects were limited, highlighting the need for more potent and stable NTD inhibitors. medchemexpress.com This led to the development of next-generation Aniten compounds, such as EPI-7170 and EPI-7245, which have demonstrated improved potency and metabolic stability in preclinical models. Preclinical evaluations of these next-generation inhibitors in AR-V7-positive cell lines and xenograft models have shown promising antitumor activity, providing important proof-of-concept that targeting the NTD can overcome resistance mediated by AR splice variants.

Future directions in preclinical research involve developing and utilizing more complex models that better recapitulate the heterogeneity and adaptive resistance mechanisms observed in CRPC. These models will be crucial for testing the efficacy of newer NTD inhibitors and understanding potential resistance pathways that might emerge specifically against NTD-targeted therapies. nih.govuni-goettingen.de

Preclinical Potency of EPI Compounds (Illustrative Data from Literature)

CompoundTargetIC50 (AR Transcriptional Activity)NotesSource
EPI-001AR NTD~6 µMInhibits Tau-5
EPI-002AR NTD10-12 µMActive metabolite of this compound
EPI-7170AR NTD0.5-1 µMNext-generation Aniten, improved potency
EPI-7245AR NTD< 500 nMNext-generation Aniten, improved potency
EPI-7386AR NTD535 nM (vs. Ralaniten 9580 nM)Successor to this compound, improved potency

Note: IC50 values can vary depending on the specific assay and cell line used.

Biomarker Identification for AR NTD Inhibitor Responsiveness

Identifying biomarkers that can predict which patients are most likely to respond to AR NTD inhibitors is a critical future direction. americanelements.comnih.govuni-goettingen.de Given that AR splice variants, particularly AR-V7, are associated with resistance to LBD-targeted therapies, their presence is being investigated as a potential predictor of response to NTD inhibitors, which are designed to be active against these variants. americanelements.comnih.govnih.gov

Research using liquid biopsies, such as circulating tumor cells (CTCs) and plasma-derived cell-free DNA (cfDNA), is being explored to evaluate biomarkers of AR-driven treatment resistance, including AR splice variants and LBD mutations, in the context of treatment with NTD inhibitors. americanelements.comnih.gov This approach allows for less invasive monitoring of the molecular landscape of the tumor and may help in selecting patients who are more likely to benefit from NTD-targeted therapy. americanelements.comnih.govuni-goettingen.de

Serum prostate-specific antigen (PSA) levels are a standard biomarker used to assess treatment response in prostate cancer clinical trials. While PSA declines were observed in some patients treated with this compound in early trials, future research aims to correlate these responses with specific molecular biomarkers to better understand the mechanisms of sensitivity and resistance to NTD inhibitors. medchemexpress.com The goal is to integrate molecular characterization of the AR-ome from liquid biopsies with clinical responses to develop a more precise, oncology-based approach to CRPC treatment. americanelements.comnih.govuni-goettingen.de

Combinatorial Therapeutic Strategies in Preclinical Research

Combining AR NTD inhibitors with other therapeutic agents is a promising strategy to enhance antitumor activity, overcome or delay the emergence of resistance, and improve patient outcomes. nih.govnih.govuni-goettingen.de Preclinical studies are actively investigating various combination approaches involving AR NTD inhibitors.

One area of focus is the combination of NTD inhibitors with existing LBD-targeted therapies like enzalutamide. Preclinical research with next-generation NTD inhibitors such as EPI-7170 has demonstrated synergistic inhibition of proliferation in enzalutamide-resistant prostate cancer cells that express AR-V7. nih.gov These findings suggest that simultaneously targeting both the NTD and LBD could be an effective strategy to block both full-length AR and AR splice variants, thereby overcoming a major mechanism of resistance. nih.gov

Q & A

Q. What is the molecular mechanism of EPI-506 in targeting androgen receptor (AR) signaling, and how does it differ from existing therapies?

this compound (ralaniten acetate) is a first-in-class small molecule inhibitor targeting the AR N-terminal domain (NTD), a region critical for transcriptional activation. Unlike second-generation antiandrogens (e.g., enzalutamide), which bind the AR ligand-binding domain (LBD), this compound disrupts AR signaling by blocking NTD-mediated interactions with transcriptional coactivators. Preclinical studies demonstrate activity against both full-length AR and splice variants (e.g., AR-V7), which evade LBD-targeted therapies .

Q. How was the Phase 1/2 clinical trial for this compound structured, and what were the primary endpoints?

The Phase 1/2 trial (NCT02606123) employed an open-label, single-arm, adaptive 3+3 dose-escalation design. Key objectives included safety, pharmacokinetics (PK), maximum tolerated dose (MTD), and preliminary efficacy (e.g., PSA response, radiographic progression-free survival). Patients with mCRPC progressing after enzalutamide and/or abiraterone were enrolled. Dose cohorts ranged from 80 mg to 3,600 mg daily, with intrapatient dose escalation permitted post-12 weeks .

Q. What pharmacokinetic challenges were observed with this compound in early-phase trials?

this compound exhibited rapid metabolism to its active metabolite, EPI-002, with a short half-life (~2–4 hours). High daily pill burdens (up to 18 tablets) were required to achieve target exposures, leading to poor adherence and suboptimal drug levels. Plasma metabolite analysis identified 19 metabolites, including oxidated and glucuronidated forms, which contributed to reduced bioavailability .

Advanced Research Questions

Q. How do metabolic pathways of this compound contribute to its limited clinical efficacy, and what analytical methods identified these pathways?

Liquid chromatography-mass spectrometry (LC-MS) analysis of patient plasma revealed extensive metabolism, with oxidation (e.g., M19 metabolite) and O-glucuronidation as dominant pathways. These metabolites lacked AR inhibitory activity, reducing effective drug concentrations. In vitro hepatocyte assays showed discordant metabolic profiles compared to clinical samples, highlighting the need for human PK modeling during preclinical development .

Q. What strategies are employed to overcome the pharmacokinetic limitations of this compound, and how do next-generation analogs address these issues?

Structural modifications to EPI-002’s glycerol moiety improved metabolic stability and potency. Next-gen compounds (e.g., EPI-7170, EPI-7386) feature halogen substitutions and steric hindrance to reduce oxidation. In vitro, these analogs show 10–100x greater potency against AR-driven transcription and resistance models (e.g., AR-V7). Preclinical PK studies demonstrate prolonged half-life and reduced metabolic clearance .

Q. How did the heterogeneous patient population in this compound trials influence the interpretation of efficacy endpoints like PSA response?

The Phase 1 cohort included heavily pretreated patients (median 4 prior therapies), with 89% having received both enzalutamide and abiraterone. PSA declines (4–29%) were observed in 18% of patients, but none achieved ≥50% PSA reduction. Subgroup analyses suggested dose-dependent effects, with higher responses in the ≥1,280 mg cohorts. However, interpatient variability in AR splice variant expression and prior treatment history complicated efficacy assessments .

Methodological Considerations

Q. What frameworks are recommended for designing preclinical studies to evaluate next-gen AR-NTD inhibitors?

  • PICOT Framework : Define Population (e.g., AR-V7+ mCRPC models), Intervention (dose-optimized analogs), Comparison (this compound/standard care), Outcome (transcriptional inhibition, tumor regression), and Time (long-term stability over 12 weeks).
  • SPICE Framework : Assess Setting (in vitro vs. in vivo), Perspective (mechanistic vs. translational), Intervention (monotherapy/combination), Comparison (existing AR-targeted agents), and Evaluation (biochemical potency, PK/PD correlations) .

Q. How should researchers address discrepancies between preclinical and clinical metabolic data for this compound?

Integrate in silico metabolism prediction tools (e.g., CYP450 enzyme mapping) with primary human hepatocyte assays and patient-derived xenograft (PDX) models. Cross-validate findings using clinical trial biospecimens (e.g., paired plasma/tumor samples) to identify species-specific metabolic liabilities .

Data Contradictions and Resolution

Q. How can conflicting reports on this compound’s efficacy (e.g., PSA responses vs. trial termination) be reconciled?

While early data suggested dose-dependent PSA declines, the trial was terminated due to impractical dosing requirements and insufficient efficacy. Post hoc analyses emphasized the need for improved PK profiles and biomarker-driven patient selection (e.g., AR-NTD dependency). These findings informed the development of next-gen compounds with enhanced drug-like properties .

Tables

Table 1: Key Metabolic Pathways of this compound in Human Plasma

PathwayMetabolite IdentifiedAnalytical MethodClinical Impact
OxidationM19 (major metabolite)LC-MSLoss of AR inhibition
O-glucuronidationEPI-002-glucuronideHepatocyte assayReduced bioavailability
SulfationSulfated derivativesMS/MSMinor contribution

Table 2: Comparison of this compound and Next-Gen Analogs

ParameterThis compoundEPI-7386
IC50 (AR-V7)1,200 nM12 nM
Half-life (hr)2–424–36
Metabolic StabilityLowHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.